molecular formula C27H26N2O4 B11644632 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide

Cat. No.: B11644632
M. Wt: 442.5 g/mol
InChI Key: DBZOXYAHPCKLMB-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide is a synthetic organic compound belonging to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide typically involves the following steps:

    Formation of the Phthalimide Moiety: The starting material, phthalic anhydride, reacts with ammonia or primary amines to form phthalimide.

    Alkylation: The phthalimide is then alkylated using appropriate alkyl halides under basic conditions to introduce the desired substituents.

    Amidation: The final step involves the reaction of the alkylated phthalimide with 4-(4-methylphenoxy)aniline under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: A well-known phthalimide derivative with immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.

    Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects.

Uniqueness

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide

InChI

InChI=1S/C27H26N2O4/c1-17(2)16-24(29-26(31)22-6-4-5-7-23(22)27(29)32)25(30)28-19-10-14-21(15-11-19)33-20-12-8-18(3)9-13-20/h4-15,17,24H,16H2,1-3H3,(H,28,30)

InChI Key

DBZOXYAHPCKLMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(CC(C)C)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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